molecular formula C14H16ClNO4 B2875027 6-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid CAS No. 2248328-13-2

6-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid

Cat. No. B2875027
CAS RN: 2248328-13-2
M. Wt: 297.74
InChI Key: CEIJPUIESIFVRX-UHFFFAOYSA-N
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Description

The compound “6-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid” is also known as (1-(tert-Butoxycarbonyl)-6-chloro-1H-indol-2-yl)boronic acid . It has a molecular weight of 295.52700 and a molecular formula of C13H15BClNO4 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the benzothiazole-2-yl urea was prepared by treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid . The benzothiazole-2-yl-urea was then refluxed with hydrazine hydrate to yield the product N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide .


Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to an indole ring, which is further substituted with a tert-butoxycarbonyl group and a chlorine atom .


Physical And Chemical Properties Analysis

This compound has a density of 1.27g/cm3, a boiling point of 471.4ºC at 760mmHg, and a melting point of 110-113ºC . It also has a flash point of 238.9ºC .

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

Future Directions

Future research could focus on further exploring the synthesis and potential applications of this compound. Protodeboronation of pinacol boronic esters, a reaction that could potentially be applied to this compound, is an area of ongoing research .

properties

IUPAC Name

6-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4/c1-14(2,3)20-13(19)16-5-4-8-6-9(12(17)18)10(15)7-11(8)16/h6-7H,4-5H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIJPUIESIFVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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